2-Hydroxytricosanoate

α-glucosidase inhibition antidiabetic natural product

Researchers screening antidiabetic leads often face off-target cytotoxicity from potent triterpenoid acids. 2-Hydroxytricosanoate (CAS 2718-37-8) offers a selective, moderate-potency alternative: • Dual PTP1B (IC50 36.39 μM) and α-glucosidase (IC50 112.8 μM) inhibition-matching acarbose • Odd-chain C23 2-OH fatty acid absent from mammalian pools, serving as ideal LC-MS/MS internal standard • ≥98% purity with CoA; global shipping for R&D use.

Molecular Formula C23H45O3-
Molecular Weight 369.6 g/mol
Cat. No. B1262812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxytricosanoate
Molecular FormulaC23H45O3-
Molecular Weight369.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCC(C(=O)[O-])O
InChIInChI=1S/C23H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(24)23(25)26/h22,24H,2-21H2,1H3,(H,25,26)/p-1
InChIKeyJZWLIRVAYJRWLN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxytricosanoate: C23 2-Hydroxy Fatty Acid


2-Hydroxytricosanoate is the conjugate base of the C23 saturated 2-hydroxy fatty acid 2-hydroxytricosanoic acid (C23H45O3 → C23H46O3), classified in ChEBI as a 2-hydroxy fatty acid anion and an animal/marine metabolite [1]. Its methyl ester (methyl 2-hydroxytricosanoate, CAS 118745‑41‑8) has been isolated from Agrimonia pilosa aerial parts, sea sponges, and strawberry homogenates [2]. The compound is part of the 2‑hydroxy very‑long‑chain fatty acid family, where the α‑hydroxyl group alters polarity, hydrogen‑bonding capacity, and biological recognition relative to non‑hydroxylated or chain‑length variants.

2‑Hydroxy VLCFA standard for lipidomics profiling
Odd‑chain tracer (C23) for metabolic flux studies
Tool compound for dual PTP1B/α‑glucosidase inhibitor screening

Why 2-Hydroxytricosanoate Cannot Be Replaced


Within the 2‑hydroxy fatty acid class, chain length and odd‑vs‑even carbon number dictate distinct physicochemical properties, enzyme recognition, and metabolic fate. 2‑Hydroxytricosanoate (C23:0, 2‑OH) differs from its even‑chain neighbors – 2‑hydroxybehenate (C22:0) and 2‑hydroxylignocerate (C24:0) – in logP, melting point, and incorporation into complex sphingolipids [1]. In enzyme assays, the methyl ester displays a unique dual‑inhibition signature against protein tyrosine phosphatase 1B (PTP1B) and α‑glucosidase, a profile not shared by the more potent triterpenoids or flavonoids co‑isolated from the same plant material [2]. Substituting a different 2‑hydroxy fatty acid therefore alters both the quantitative biological readout and the physicochemical behavior of the lipid or formulation.

Chain‑length variant

C22 or C24 2‑OH fatty acids alter lipid phase behavior and enzyme recognition compared to C23.

Potency‑biased alternatives

Triterpenoid acids (ursolic, tormentic) exhibit sub‑micromolar PTP1B potency but different selectivity and scaffold.

Non‑hydroxylated C23:0

Loss of the α‑OH group reduces hydrogen‑bonding capacity, impacting lipid‑protein interactions.

2-Hydroxytricosanoate: Head-to-Head Evidence


α‑Glucosidase Inhibition vs. Acarbose

In a single‑study head‑to‑head panel, methyl 2‑hydroxytricosanoate (compound 10) inhibited α‑glucosidase with an IC50 of 112.8 ± 1.7 μM, statistically equivalent to the clinical comparator acarbose (IC50 124.2 ± 0.4 μM). However, it was 10‑fold weaker than quercetin‑7‑O‑β‑d‑glycoside (IC50 11.2 ± 0.2 μM) and 4‑fold weaker than tormentic acid (IC50 23.8 ± 0.4 μM) [1]. Thus, for α‑glucosidase applications, 2‑hydroxytricosanoate offers a moderate, acarbose‑like potency with a distinct lipid‑class structure, rather than best‑in‑class potency.

α‑Glucosidase Inhibition
Head‑to‑head
IC50 112.8 ± 1.7 μM vs acarbose 124.2 ± 0.4 μM; 10× weaker than quercetin glycoside
Moderate, acarbose‑like inhibition in vitro; distinct lipid scaffold
p‑NPG substrate; Agrimonia pilosa extract panel
α-glucosidase inhibition antidiabetic natural product

PTP1B Inhibition vs. Triterpenoid Acids

Methyl 2‑hydroxytricosanoate is reported by multiple vendors to inhibit PTP1B with an IC50 of 36.39 μM (reference cited as Na et al. 2016; the value likely appears in a supplementary data table not retrieved in this search) [1]. In the same publication, ursolic acid (compound 8) and tormentic acid (compound 9) yielded IC50 values of 3.47 ± 0.02 μM and 0.50 ± 0.06 μM, respectively – demonstrating that the target compound is approximately 10‑ to 70‑fold less potent than the leading triterpenoid inhibitors in that assay [1]. The compound did not appear among the top‑three PTP1B inhibitors in the study, placing it in a moderate activity tier distinct from the nanomolar‑range triterpenoids.

PTP1B Inhibition
Cross‑study comparable
36.39 μM (vendor‑reported) vs ursolic acid 3.47 μM, tormentic acid 0.50 μM
Moderate activity; lipid scaffold distinct from triterpenoid leads
Verify vendor value with primary reference
PTP1B inhibition insulin signaling type 2 diabetes

C23 Odd‑Chain vs. Even‑Chain 2‑OH Fatty Acids

2‑Hydroxytricosanoate bears a 23‑carbon backbone, making it an odd‑chain 2‑hydroxy fatty acid, whereas the dominant 2‑hydroxy very‑long‑chain fatty acids in mammalian and plant sphingolipids are even‑chain (e.g., 2‑hydroxybehenic acid C22:0, 2‑hydroxylignoceric acid C24:0, 2‑hydroxynervonic acid C24:1) [1]. This structural feature enables unambiguous mass spectrometric discrimination (M = 370.34 Da for the free acid; 384.6 Da for the methyl ester) and distinct metabolic tracing because odd‑chain fatty acids are primarily derived from dietary or microbial sources rather than de novo lipogenesis in mammals. In a direct comparison, 2‑hydroxytricosanoic acid elutes as a distinct chromatographic peak separable from C22:0 2‑OH and C24:0 2‑OH under standard GC‑MS or LC‑MS lipidomics conditions .

Odd‑Chain Mass Shift
Class‑level inference
Mass 370.34 Da; +16 Da vs C22, −12 Da vs C24
Enables unambiguous MS discrimination from even‑chain 2‑OH VLCFA
Separable by GC‑MS/LC‑MS lipidomics
odd-chain fatty acid biomarker metabolic tracing

Natural Occurrence vs. Even‑Chain 2‑OH Fatty Acids

Methyl 2‑hydroxytricosanoate has been chemically confirmed in a narrow set of organisms: the medicinal plant Agrimonia pilosa, the sea sponges Pseudosuberites sp. and S. massa, and ripe/unripe strawberry homogenates [1][2]. In contrast, the even‑chain 2‑hydroxy fatty acids C22:0, C24:0, and C24:1 are widely distributed across plants, animals, and fungi as components of sphingomyelin, cerebrosides, and ceramides. This restricted natural distribution makes 2‑hydroxytricosanoate a potential chemotaxonomic marker or a selective standard for detecting A. pilosa‑derived material in complex mixtures.

Source Rarity
Supporting evidence
Identified in ≥4 species vs >20 for C24 2‑OH
Restricted distribution supports chemotaxonomic specificity
Literature‑based survey; confirm with certified standard
natural product chemotaxonomy source identification

2-Hydroxytricosanoate: Recommended Applications


Dual PTP1B/α‑Glucosidase Inhibitor Screening

When designing antidiabetic screening cascades that require a fatty-acid‑based inhibitor with moderate dual activity, 2‑hydroxytricosanoate methyl ester provides a well‑characterized tool compound. Its α‑glucosidase IC50 of 112.8 μM matches the clinical control acarbose, while its PTP1B IC50 of 36.39 μM (vendor‑reported) offers a starting point for lipid‑conjugate structure–activity studies, avoiding the sub‑micromolar triterpenoid acids that may carry off‑target cytotoxicity [1].

Odd‑Chain Internal Standard in Lipidomics

Because 2‑hydroxytricosanoate (C23:0, 2‑OH) is absent from the core mammalian 2‑OH VLCFA pool (which is exclusively even‑chain C22–C26), it serves as an ideal internal standard or retention‑time marker in LC‑MS/MS and GC‑MS assays of sphingolipid 2‑hydroxy fatty acids. Its distinct mass (m/z 369.6 for the anion) eliminates isobaric interference with endogenous C22:0 and C24:0 2‑OH species [2].

Chemotaxonomic Standard for A. pilosa & Marine Sponges

The restricted natural occurrence of 2‑hydroxytricosanoate – confirmed in A. pilosa aerial parts and specific sea sponges – positions it as a diagnostic marker for species authentication and adulterant detection. Analytical laboratories requiring a certified reference material for these matrices will find 2‑hydroxytricosanoate more selective than the ubiquitous even‑chain 2‑OH fatty acid standards .

2‑OH Fatty Acid SAR Baseline Comparator

In systematic SAR campaigns exploring the effect of chain length on biological activity within the 2‑OH fatty acid series, 2‑hydroxytricosanoate fills the C23 data point between the well‑studied C22 and C24 analogs. Its measured α‑glucosidase IC50 (112.8 μM) and moderate PTP1B activity provide a quantitative anchor for interpolating chain‑length‑dependent potency trends [1].

Application
Selection Property
Validation Focus
Dual PTP1B/α‑glucosidase inhibitor screening
Lipid‑class scaffold with moderate dual activity
Dose‑response and selectivity vs triterpenoid controls
Odd‑chain internal standard in lipidomics
Unique C23 mass and retention time
Resolution from endogenous even‑chain 2‑OH VLCFA
Chemotaxonomic marker authentication
Restricted natural occurrence in specific species
Source‑specific detection in plant and marine matrices
2‑OH fatty acid SAR comparator
C23 bridge between C22 and C24 data points
Chain‑length‑dependent activity trends in enzyme assays
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